2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride
Overview
Description
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride is a chemical compound with the molecular formula C8H3Cl2F5O and a molecular weight of 281 g/mol . It is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride consists of a benzene ring with two chlorine atoms, a difluoromethoxy group, and a trifluoride group attached to it .Physical And Chemical Properties Analysis
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride has a predicted boiling point of 230.3±40.0 °C and a predicted density of 1.542±0.06 g/cm3 .Scientific Research Applications
Spin-Spin Coupling Constants in Benzotrifluoride Derivatives
Research on benzotrifluoride derivatives, like 2,3-dichloro-5-(difluoromethoxy)benzotrifluoride, has explored the magnitudes of spin-spin coupling constants (nJ(C, F)) in these compounds. Studies have determined the signs of various J(C, F) couplings in related derivatives, providing insights into the mechanisms transmitting nuclear spin state information. Such investigations contribute to understanding the electronic structures and reactivity of these fluorinated aromatic compounds (Schaefer, Marat, Peeling, & Veregin, 1983).
Electrochemistry in Noncoordinating Solvents
Benzotrifluoride and its derivatives serve as noncoordinating solvents for electrochemical studies, bridging the gap between organic and fluorous phases. This property is particularly useful for redox studies of transition metal complexes, offering an alternative to more hazardous chlorohydrocarbons or difluorobenzenes. The use of benzotrifluoride in such studies underscores its utility in facilitating reactions that require inert, noncoordinating environments (Ohrenberg & Geiger, 2000).
Synthesis of Fluorinated Aromatic Compounds
The synthesis of fluorinated aromatic compounds, including derivatives of benzotrifluoride, is critical for various applications, including materials science and pharmaceuticals. Research into the synthesis processes, such as that of 3,5-dichloro-4-fluoro-trifluorotoluene, highlights the ongoing development of efficient and scalable methods for producing these complex molecules (Chen Bao-rong, 2010).
Solvent Applications in Organic and Fluorous Synthesis
Benzotrifluoride and its derivatives are recognized for their solvent properties in organic and fluorous synthesis. Their inert nature and compatibility with a wide range of chemical reactions make them suitable for use in radical reactions and transition-metal catalyzed processes. This versatility facilitates the development of new synthetic methodologies and the exploration of reaction mechanisms (Maul, Ostrowski, Ublacker, Linclau, & Curran, 1999).
Impact on Thermal and Mechanical Properties of Materials
The introduction of fluorinated groups into materials, such as epoxy resins, can significantly influence their thermal and mechanical properties. Studies on compounds like 2-diglycidylether of benzotrifluoride (2-DGEBTF) and 4-diglycidylether of benzotrifluoride (4-DGEBTF) have shown how these modifications can enhance thermal stability and mechanical performance, underscoring the importance of fluorinated aromatic compounds in materials science (Heo & Park, 2009).
properties
IUPAC Name |
1,2-dichloro-5-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-5-2-3(16-7(11)12)1-4(6(5)10)8(13,14)15/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALNBDOBYGBGAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-(difluoromethoxy)benzotrifluoride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.